Cas no 94815-08-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(methoxycarbonyl)amino]benzoate)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(methoxycarbonyl)amino]benzoate structure](https://ja.kuujia.com/scimg/cas/94815-08-4x500.png)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(methoxycarbonyl)amino]benzoate 化学的及び物理的性質
名前と識別子
-
- 94815-08-4
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(methoxycarbonyl)amino]benzoate
- EN300-6517741
-
- インチ: 1S/C17H12N2O6/c1-24-17(23)18-13-9-5-4-8-12(13)16(22)25-19-14(20)10-6-2-3-7-11(10)15(19)21/h2-9H,1H3,(H,18,23)
- InChIKey: VYIYKOYSJPRARG-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C=CC=CC=1NC(=O)OC)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 340.06953611g/mol
- どういたいしつりょう: 340.06953611g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 554
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(methoxycarbonyl)amino]benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6517741-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(methoxycarbonyl)amino]benzoate |
94815-08-4 | 10g |
$2024.0 | 2023-05-31 | ||
Enamine | EN300-6517741-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(methoxycarbonyl)amino]benzoate |
94815-08-4 | 0.5g |
$451.0 | 2023-05-31 | ||
Enamine | EN300-6517741-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(methoxycarbonyl)amino]benzoate |
94815-08-4 | 0.1g |
$414.0 | 2023-05-31 | ||
Enamine | EN300-6517741-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(methoxycarbonyl)amino]benzoate |
94815-08-4 | 1g |
$470.0 | 2023-05-31 | ||
Enamine | EN300-6517741-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(methoxycarbonyl)amino]benzoate |
94815-08-4 | 0.25g |
$432.0 | 2023-05-31 | ||
Enamine | EN300-6517741-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(methoxycarbonyl)amino]benzoate |
94815-08-4 | 0.05g |
$395.0 | 2023-05-31 | ||
Enamine | EN300-6517741-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(methoxycarbonyl)amino]benzoate |
94815-08-4 | 2.5g |
$923.0 | 2023-05-31 | ||
Enamine | EN300-6517741-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(methoxycarbonyl)amino]benzoate |
94815-08-4 | 5g |
$1364.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(methoxycarbonyl)amino]benzoate 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(methoxycarbonyl)amino]benzoateに関する追加情報
Professional Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(methoxycarbonyl)amino]benzoate (CAS No. 94815-08-4)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(methoxycarbonyl)amino]benzoate, a compound with the CAS number 94815-08-4, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The unique structural features of this molecule, particularly its 1,3-dioxo and 2,3-dihydro moieties, contribute to its distinctive chemical properties and biological activities.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(methoxycarbonyl)amino]benzoate involves a series of carefully orchestrated chemical reactions that highlight the ingenuity of modern synthetic organic chemistry. The process typically begins with the preparation of the isoindoline core, which is then functionalized through the introduction of the 1,3-dioxo group. Subsequent modifications include the addition of the 2-(methoxycarbonyl)amino benzoate moiety, which is achieved through nucleophilic substitution reactions. These steps require precise control over reaction conditions to ensure high yield and purity.
In recent years, there has been growing interest in exploring the pharmacological properties of isoindoline derivatives. The presence of both the 1,3-dioxo and amide functionalities in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(methoxycarbonyl)amino]benzoate makes it a promising candidate for further investigation. Studies have shown that such compounds exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. These findings are particularly intriguing given the increasing demand for novel therapeutic agents with minimal side effects.
The potential applications of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(methoxycarbonyl)amino]benzoate extend beyond traditional pharmaceuticals. Researchers are exploring its utility in the development of advanced materials and specialty chemicals. For instance, its structural framework suggests that it could be used as a building block for more complex molecules with tailored properties. This versatility underscores the importance of investing in the synthesis and characterization of such compounds.
The latest advancements in computational chemistry have also played a crucial role in understanding the behavior of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(methoxycarbonyl)amino]benzoate at both molecular and macroscopic levels. Molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into its interactions with biological targets. These computational studies are complemented by experimental investigations using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Such combined approaches have significantly enhanced our understanding of this compound's structure-function relationships.
The development of new synthetic methodologies is another area where 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(methoxycarbonyl)]amino]benzoate has made significant contributions. The introduction of green chemistry principles has led to more sustainable synthetic routes that minimize waste and reduce energy consumption. For example, catalytic methods have been employed to streamline key reactions without compromising efficiency or yield. These innovations not only make the synthesis more environmentally friendly but also more cost-effective.
In conclusion, 1,3-dioxo- strong> strong> strong> strong> p >
94815-08-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(methoxycarbonyl)amino]benzoate) 関連製品
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